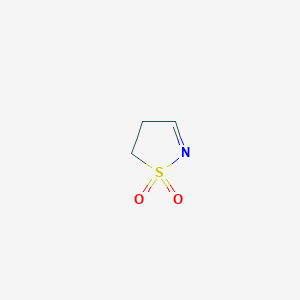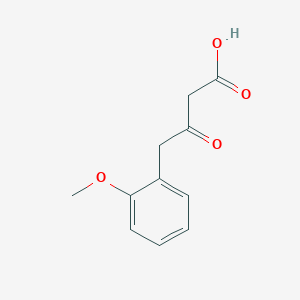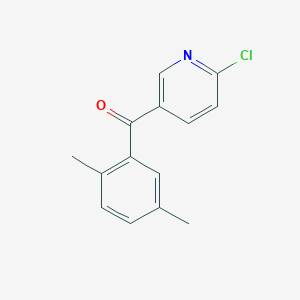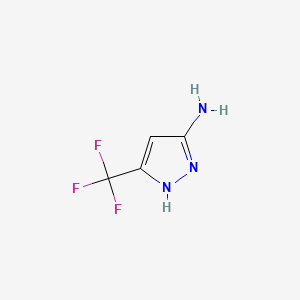
5-(trifluorométhyl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
The compound “5-(trifluoromethyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are nitrogen-containing heterocyclic compounds that have occupied a unique position in various areas, including the pharmaceutical and agrochemical industries . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
Trifluoromethyl group containing pyrazole-3-carboxamide derivative is synthesized and the structure of the molecule has been verified by using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis . The synthesis of trifluoromethylpyridines involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The structure of the molecule has been verified by using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical and Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Développement Pharmaceutique
Le groupe trifluorométhyle dans des composés comme la 5-(trifluorométhyl)-1H-pyrazol-3-amine est connu pour améliorer les propriétés pharmacologiques des médicaments. Ce composé a été utilisé dans la synthèse de divers médicaments approuvés par la FDA, notamment en raison de sa capacité à améliorer la biodisponibilité et la stabilité métabolique des produits pharmaceutiques . Sa présence dans les molécules de médicaments peut affecter considérablement leur interaction avec les cibles biologiques, conduisant à une efficacité améliorée et à une réduction des effets secondaires.
Synthèse Agrochimique
Dans l'industrie agrochimique, le groupe trifluorométhyle est apprécié pour sa contribution au développement de pesticides et d'herbicides. Les composés contenant ce groupe, tels que la this compound, sont des intermédiaires clés dans la création de produits qui protègent les cultures contre les ravageurs et les maladies, améliorant ainsi la productivité agricole .
Recherche sur le Cancer
L'incorporation du groupe trifluorométhyle dans certaines molécules a montré un potentiel prometteur dans le développement d'agents anticancéreux. La recherche indique que les dérivés de la this compound pourraient potentiellement être utilisés pour créer des composés aux propriétés anticancéreuses, offrant de nouvelles voies de traitement.
Applications Antimicrobiennes et Antifongiques
Des études ont démontré que les dérivés trifluorométhyles présentent des activités antibactériennes et antifongiques significatives. Cela fait de la this compound un composé précieux pour la synthèse de nouveaux agents antimicrobiens qui pourraient être utilisés pour traiter diverses infections.
Médecine Vétérinaire
Semblable à ses applications dans les produits pharmaceutiques humains, la this compound est également utilisée dans le développement de médicaments vétérinaires. Ses dérivés se retrouvent dans les traitements pour les animaux, contribuant à la santé et au bien-être du bétail et des animaux de compagnie .
Synthèse Organique et Catalyse
Les propriétés chimiques uniques du groupe trifluorométhyle en font un fragment utile en synthèse organique et en catalyse. Il peut être utilisé pour introduire des atomes de fluor dans d'autres molécules, ce qui peut conduire au développement de nouveaux composés présentant des propriétés physiques et chimiques souhaitables .
Science des Matériaux
En science des matériaux, l'incorporation d'atomes de fluor peut modifier les caractéristiques des matériaux, telles que leur stabilité thermique et leur résistance chimique. Ainsi, la this compound pourrait être utilisée pour synthétiser des matériaux présentant des propriétés spécifiques pour des applications industrielles .
Recherche Neurologique
Des composés contenant le groupe trifluorométhyle ont été étudiés pour leur rôle potentiel dans la recherche neurologique. Par exemple, ils peuvent être utilisés dans le développement d'antagonistes des récepteurs CGRP, qui sont pertinents dans l'étude de la pathophysiologie de la migraine .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs. With due significance, this review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3 , sp 2 , and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVORIWCOSAWJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005746 | |
| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852443-61-9, 1028843-19-7 | |
| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the presence of a trifluoromethyl group in both compounds suggests potential similarities in their structures, it's not definitive. The planarity of the pyrazole ring in 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine [] is also influenced by the other substituents on the ring, namely the chlorophenyl and methyl groups. Therefore, we cannot definitively conclude whether 5-(trifluoromethyl)-1H-pyrazol-3-amine would also have a planar pyrazole ring without further investigation using techniques like X-ray crystallography or computational modeling.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
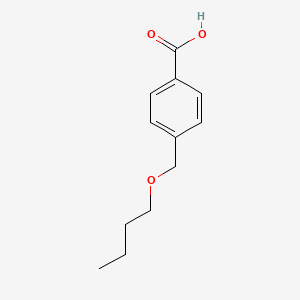
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1319609.png)
